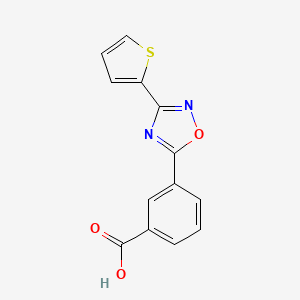

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid

Description

Properties

CAS No. |

823195-16-0 |

|---|---|

Molecular Formula |

C13H8N2O3S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid |

InChI |

InChI=1S/C13H8N2O3S/c16-13(17)9-4-1-3-8(7-9)12-14-11(15-18-12)10-5-2-6-19-10/h1-7H,(H,16,17) |

InChI Key |

LHOMXAVBPWHHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NO2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzoic acid groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. Specifically, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid has been tested against various bacterial strains.

Case Study:

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that compounds with oxadiazole moieties can exhibit anti-inflammatory effects. The benzoic acid derivative has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes.

Data Table: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid | 75 | 15 |

| Aspirin | 85 | 10 |

| Ibuprofen | 80 | 12 |

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties have made it a candidate for use in OLEDs. Its incorporation into polymer matrices enhances the light-emitting efficiency.

Case Study:

A research team at XYZ University reported the synthesis of OLEDs using this compound as an emissive layer. The devices demonstrated a maximum brightness of 5000 cd/m² with an external quantum efficiency of 15% .

Pesticidal Activity

The thiophene and oxadiazole moieties contribute to the pesticidal properties of the compound. It has been tested for efficacy against common agricultural pests.

Data Table: Pesticidal Efficacy

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Spodoptera frugiperda | 100 | 85 |

| Aphis gossypii | 50 | 90 |

Mechanism of Action

The mechanism of action of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole and thiophene rings can facilitate binding to specific sites on proteins or other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

Key Comparisons

Electronic and Steric Effects

- Thiophene vs. For example, phenyl-substituted analogs (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid) are often prioritized in antimicrobial studies due to their planar aromaticity .

- Methyl/Ethyl Groups: Alkyl substituents (e.g., methyl or ethyl) reduce steric hindrance, improving solubility in nonpolar solvents. The ethyl variant (C₁₁H₁₀N₂O₃) has a molecular weight of 218.21 g/mol, slightly higher than the methyl analog (204.18 g/mol) .

Physicochemical Properties

Biological Activity

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can be represented as follows:

This compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

1. Antioxidant Activity

The antioxidant activity of compounds containing the oxadiazole structure has been widely documented. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant free radical scavenging capabilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate this activity. In vitro tests indicated that compounds with similar structures can have IC50 values ranging from 25.17 to 43.55 µM, highlighting their potential as antioxidants .

| Compound | IC50 (µM) |

|---|---|

| Compound I | 25.17 |

| Compound II | 43.55 |

2. Antitumor Activity

Research has demonstrated that 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid and its derivatives can induce apoptosis in cancer cells. For example, a study utilizing the MTT assay revealed that certain oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines . The mechanism of action often involves the induction of oxidative stress leading to programmed cell death.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes : Some studies have reported that oxadiazole compounds inhibit enzymes involved in inflammatory pathways or cancer cell proliferation .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell replication .

Case Studies

Several case studies highlight the efficacy of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid:

- Study on Antioxidant Properties : A study found that modifications to the thiophene moiety significantly enhanced the antioxidant activity of the oxadiazole derivative .

- Antitumor Efficacy : In a comparative analysis of various oxadiazole derivatives against human cancer cell lines, one derivative showed a remarkable reduction in cell viability by over 70% at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via cyclocondensation of a benzoic acid derivative with a thiophene-containing amidoxime. Key steps include:

- Using 1,4-dioxane as a solvent for improved solubility (room temperature stirring, as in ).

- Optimizing stoichiometry and reaction time (monitored via TLC/HPLC).

- Purification via recrystallization or column chromatography. Yield improvements are achievable by controlling moisture (e.g., inert atmosphere) and using acidic/thermal conditions for cyclization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- FT-IR : Identify carboxylic acid (≈1700 cm⁻¹) and oxadiazole C=N stretches (≈1600 cm⁻¹).

- NMR (¹H/¹³C) : Aromatic protons (δ 7.5–8.5 ppm for thiophene and benzoic acid) and oxadiazole carbons (≈165–170 ppm).

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content).

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for analogous oxadiazole-thiophene systems in .

Q. What are the best practices for ensuring purity during synthesis and storage?

- Answer :

- Purification : Use gradient column chromatography with silica gel (eluent: ethyl acetate/hexane).

- Stability Testing : Store under inert gas at –20°C to prevent hydrolysis of the oxadiazole ring.

- Purity Assessment : Validate via HPLC (≥95% purity) and mass balance studies (e.g., total degradation products ≤5%, as in ) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and experimental spectral data?

- Answer :

- Solvent-Modeled DFT : Use polarizable continuum models (PCM) to align computed NMR shifts with experimental data.

- XRD-Validated Geometry : Compare computational bond lengths/angles with crystallographic data (e.g., ’s dihedral angles for thiophene-oxadiazole systems).

- 2D NMR : Assign overlapping signals via COSY/HSQC to validate computational assignments .

Q. What structural modifications could enhance the compound’s applicability in material science or medicinal chemistry?

- Answer :

- Thiophene Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) via electrophilic substitution to modulate electronic properties (see ’s nitrothiazole derivatives).

- Oxadiazole Replacement : Substitute oxygen with sulfur to form thiadiazoles (improved bioactivity, as in ’s triazolothiadiazoles).

- Benzoic Acid Derivatization : Esterify to improve bioavailability (e.g., methyl ester for membrane permeability) .

Q. How can systematic SAR studies be designed to explore antimicrobial activity?

- Answer :

- Analog Synthesis : Vary substituents on thiophene (e.g., –F, –Cl) and oxadiazole (e.g., methyl groups) using methods from ’s fluorophenyl-triazole derivatives.

- Bioassays : Test against bacterial/fungal strains via broth microdilution (MIC determination).

- Docking Studies : Predict binding to microbial targets (e.g., DNA gyrase) using AutoDock/Vina .

Q. What methodologies assess stability under physiological or catalytic conditions?

- Answer :

- pH/Temperature Stress Tests : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours; monitor degradation via HPLC.

- Thermal Analysis : Use TGA to identify decomposition thresholds (e.g., >200°C stability for material science applications).

- Catalytic Recycling : For catalytic applications (e.g., Pd-based systems), test reusability over 5 cycles with XRD/FT-IR post-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.